molecular formula C14H18N2S B327135 1-cyclohexyl-2-(methylsulfanyl)-1,3-benzodiazole

1-cyclohexyl-2-(methylsulfanyl)-1,3-benzodiazole

Cat. No.: B327135
M. Wt: 246.37 g/mol
InChI Key: CFHMQUPENSXIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-2-(methylsulfanyl)-1,3-benzodiazole is a heterocyclic compound with the molecular formula C14H18N2S It is a derivative of benzimidazole, a class of compounds known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is usually carried out under acidic conditions, with the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-2-(methylsulfanyl)-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

1-cyclohexyl-2-methylsulfanylbenzimidazole

InChI

InChI=1S/C14H18N2S/c1-17-14-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

CFHMQUPENSXIPB-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=CC=C2N1C3CCCCC3

Canonical SMILES

CSC1=NC2=CC=CC=C2N1C3CCCCC3

Origin of Product

United States

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